molecular formula C10H10I3N3O2 B8558195 5-Amino-2,4,6-triiodo-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide CAS No. 39257-95-9

5-Amino-2,4,6-triiodo-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide

Cat. No. B8558195
CAS RN: 39257-95-9
M. Wt: 584.92 g/mol
InChI Key: ZUEUYGAWCGQIHE-UHFFFAOYSA-N
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Description

5-Amino-2,4,6-triiodo-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide is a useful research compound. Its molecular formula is C10H10I3N3O2 and its molecular weight is 584.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2,4,6-triiodo-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2,4,6-triiodo-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39257-95-9

Product Name

5-Amino-2,4,6-triiodo-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide

Molecular Formula

C10H10I3N3O2

Molecular Weight

584.92 g/mol

IUPAC Name

5-amino-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C10H10I3N3O2/c1-15-9(17)3-5(11)4(10(18)16-2)7(13)8(14)6(3)12/h14H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

ZUEUYGAWCGQIHE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-[N-(2-hydroxyethyl)acetamido]-2,4,6-triiodo-N-methylbenzamide (II; 50.32 g.; 0.08 mole) dissolved in dimethylacetamide (252 ml.) was added in one portion 2,3,4,5,6-O-pentaacetylgluconyl chloride (101.88 g.; 0.24 mole; prepared by the method of C. E. Braun and C. D. Cook, Org. Syn., 41, 79 (1961)). After being stirred for six days at room temperature, the reaction mixture was poured into a mixture of dimethylacetamide (510 ml.) and water (680 ml.). The mixture was stirred for 2 hours, after which it was extracted with chloroform (3×340 ml.). The combined chloroform extracts were washed with 5% aqueous bicarbonate (2×340 ml.) and water (340 ml.), dried over sodium sulfate and evaporated under reduced pressure to give III as an oil, 132.75 g. (>100% due to the presence of dimethylacetamide as shown by the nuclear magnetic resonance spectrum). The product was homogeneous by thin-layer chromatography (ethyl acetate-acetic acid, 98:2), and the nuclear magnetic resonance spectrum was consistent with the assigned structure. The product was hydrolyzed without further purification.
Name
3-amino-5-[N-(2-hydroxyethyl)acetamido]-2,4,6-triiodo-N-methylbenzamide
Quantity
50.32 g
Type
reactant
Reaction Step One
Quantity
252 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
680 mL
Type
reactant
Reaction Step Three
Quantity
510 mL
Type
reactant
Reaction Step Three
Name

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